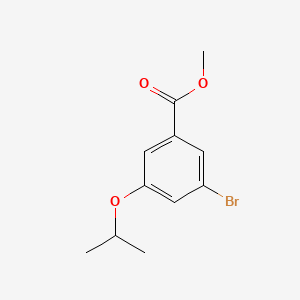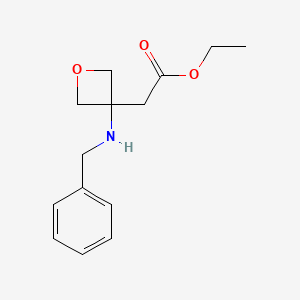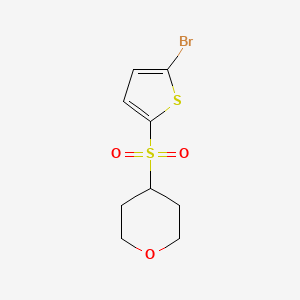
4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran (BTSP) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal and pharmaceutical chemistry. BTSP has been found to have significant biochemical and physiological effects, which have led to numerous studies exploring its potential use in the laboratory setting.
Wissenschaftliche Forschungsanwendungen
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing pyranopyrimidine scaffolds, which are pivotal for the pharmaceutical industry due to their synthetic applications and bioavailability. These catalysts facilitate the development of substituted derivatives through one-pot multicomponent reactions, highlighting the broad applicability of such chemical structures in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Advances in Organic Thermoelectric Materials
Organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), have been explored for enhancing thermoelectric performance through effective treatment methods. This exploration is crucial for developing efficient organic thermoelectric materials, which hold promise for real-world applications due to their potential for higher performance and significant TE potential (Zhu et al., 2017).
Synthetic Strategies for Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyrans are significant due to their presence in many naturally occurring compounds and pharmaceutical molecules. Research has focused on synthesizing these molecules using different organocatalysts, highlighting the importance of three-component condensation for constructing tetrahydrobenzo[b]pyrans, which are of particular interest to organic chemists and pharmacologists (Kiyani, 2018).
Enantioselective Syntheses of 3,4-Dihydropyran Derivatives
The enantioselective synthesis of 3,4-dihydropyran derivatives, which are crucial chiral building blocks in bioactive molecules and natural product synthesis, has been reviewed. This synthesis involves various strategies, underscoring the versatility and importance of 3,4-dihydropyran derivatives in medicinal chemistry (Desimoni, Faita, & Quadrelli, 2018).
Pharmacological Interest of Pyran Derivatives
Morpholine and pyrans derivatives have been identified for their broad spectrum of pharmacological profiles. These compounds play an essential role in biochemistry and continue to attract interest due to their diverse applications. The review discusses the methodology developments and pharmacological activities of morpholine and pyran analogues, providing insights into their potent activities (Asif & Imran, 2019).
Eigenschaften
IUPAC Name |
4-(5-bromothiophen-2-yl)sulfonyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S2/c10-8-1-2-9(14-8)15(11,12)7-3-5-13-6-4-7/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYACEDELDRFPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![5,7-dichloro-1H-benzo[d]imidazol-6-amine](/img/structure/B594626.png)
![2-[Acetyl(methyl)amino]-N-(2,5-difluorophenyl)-2-phenylacetamide](/img/structure/B594627.png)
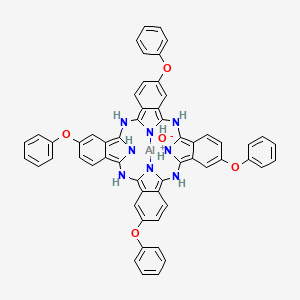
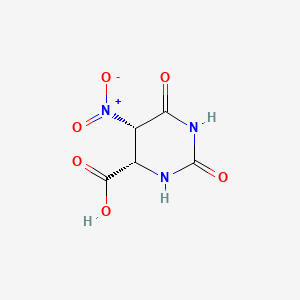
![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-8,9-dimethoxy-](/img/no-structure.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)
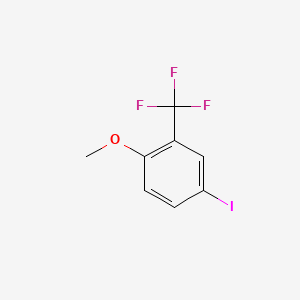
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)
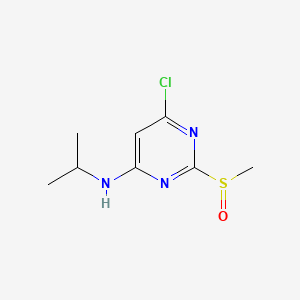
![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)
